molecular formula C23H41NOSi B587171 (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine CAS No. 672314-45-3

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine

Cat. No.: B587171
CAS No.: 672314-45-3
M. Wt: 375.672
InChI Key: HSNLWMTVQLXSCZ-NDUMYTTKSA-N
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Description

Historical Context and Discovery

The development of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine emerges from the broader historical context of chiral amine synthesis methodology that gained prominence in the late twentieth and early twenty-first centuries. The compound represents a convergence of several key developments in organic chemistry, including the advancement of silicon-based protecting group chemistry and the sophisticated understanding of asymmetric synthesis principles. The incorporation of the tert-butyldimethylsilyl protecting group reflects the evolution of silyl ether chemistry, which became increasingly important for the protection of hydroxyl functionalities in complex molecule synthesis.

The specific structural architecture of this compound aligns with developments in the field of asymmetric catalysis, particularly in the context of chiral amine synthesis through asymmetric hydrogenation of imines. Research findings indicate that similar chiral amine structures have been investigated extensively in the context of palladium-catalyzed asymmetric hydrogenation reactions, where the stereochemical control achieved through chiral ligands enables the synthesis of enantiomerically pure amine products. The compound's design incorporates elements that make it particularly suitable for applications requiring high stereochemical purity and functional group compatibility.

The emergence of compounds with similar structural features can be traced to pharmaceutical research programs focused on developing new therapeutic agents with improved selectivity and reduced side effects. The specific combination of a phenylethylamine moiety with a cyclohexyl-containing framework protected by a silyl ether group represents a sophisticated approach to building block design that addresses multiple synthetic challenges simultaneously. This design philosophy reflects the growing understanding of structure-activity relationships in medicinal chemistry and the importance of stereochemical control in biological activity.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple stereochemical centers and functional groups. The International Union of Pure and Applied Chemistry name for this compound is (1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]-N-[(1R)-1-phenylethyl]ethanamine, which precisely describes the stereochemical configuration and connectivity of all structural elements.

The molecular identification parameters for this compound demonstrate its complexity and specificity within chemical databases and research applications. The molecular formula C23H41NOSi indicates a substantial organic molecule containing 23 carbon atoms, 41 hydrogen atoms, one nitrogen atom, one oxygen atom, and one silicon atom, resulting in a molecular weight of 375.67 grams per mole. The Chemical Abstracts Service registry number 672314-45-3 provides a unique identifier that facilitates accurate communication and database searches across scientific literature and commercial suppliers.

Parameter Value
Chemical Abstracts Service Number 672314-45-3
Molecular Formula C23H41NOSi
Molecular Weight 375.67 g/mol
International Union of Pure and Applied Chemistry Name (1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]-N-[(1R)-1-phenylethyl]ethanamine
International Chemical Identifier Key HSNLWMTVQLXSCZ-NDUMYTTKSA-N

The Simplified Molecular Input Line Entry System representation CC@HNC@@HC provides a standardized method for representing the three-dimensional structure of the molecule in computer-readable format. This notation system captures the stereochemical information essential for distinguishing this specific enantiomeric form from other possible stereoisomers. The International Chemical Identifier code InChI=1S/C23H41NOSi/c1-18(21-11-9-8-10-12-21)24-19(2)22-15-13-20(14-16-22)17-25-26(6,7)23(3,4)5/h8-12,18-20,22,24H,13-17H2,1-7H3/t18-,19-,20?,22?/m1/s1 provides additional structural specificity that enables precise identification across different chemical databases and software platforms.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a sophisticated chiral building block that exemplifies advanced synthetic design principles. The compound incorporates multiple elements that are crucial for modern synthetic methodology, including stereochemical complexity, protective group chemistry, and functional group compatibility. The presence of two defined chiral centers with specified absolute configuration makes this molecule particularly valuable for asymmetric synthesis applications where stereochemical control is paramount.

Research findings demonstrate that compounds with similar structural features play important roles in the development of enantioselective synthesis methodologies. The asymmetric hydrogenation of imines, particularly those containing aromatic and cycloaliphatic substituents, has emerged as a powerful tool for accessing chiral amines with high enantiomeric purity. The specific structural architecture of this compound, with its combination of phenylethyl and cyclohexyl moieties, positions it within a class of molecules that can serve as both synthetic intermediates and mechanistic probes for understanding stereochemical control in catalytic transformations.

The medicinal chemistry significance of this compound relates to its potential utility in the synthesis of bioactive molecules and pharmaceutical intermediates. The phenylethylamine structural motif is prevalent in numerous classes of bioactive compounds, including neurotransmitters, hormones, and therapeutic agents. The additional cyclohexyl framework provides opportunities for modulating molecular properties such as lipophilicity, metabolic stability, and receptor selectivity. The protected hydroxymethyl group offers a handle for further functionalization, enabling the introduction of additional pharmacologically relevant substituents.

The tert-butyldimethylsilyl protecting group represents a critical element in the compound's synthetic utility, providing protection for the hydroxyl functionality while maintaining compatibility with a wide range of reaction conditions. This protecting group strategy enables complex synthetic transformations to be performed without interference from the hydroxyl group, while allowing for selective deprotection under mild conditions when the free hydroxyl functionality is required. Such protective group strategies are essential in the synthesis of complex molecules where multiple functional groups must be manipulated in a controlled and selective manner.

Overview of Research Applications

The research applications of this compound span multiple areas of chemical research, with particular emphasis on asymmetric synthesis methodology and pharmaceutical intermediate preparation. Current research applications focus on utilizing this compound as a chiral auxiliary or building block in the synthesis of more complex molecular structures. The well-defined stereochemistry and functional group array make it an attractive starting material for investigating new synthetic transformations and reaction mechanisms.

Studies in asymmetric catalysis have demonstrated the utility of structurally related chiral amines in the development of new catalytic methodologies for carbon-carbon and carbon-heteroatom bond formation. The phenylethylamine moiety in particular has been shown to be effective as a chiral directing group in various asymmetric transformations, including aldol reactions, allylation reactions, and cycloaddition processes. Research programs investigating the use of chiral amines as substrates for asymmetric hydrogenation have provided insights into the factors controlling enantioselectivity in these transformations, with implications for the broader field of asymmetric catalysis.

Research Area Application Type Significance
Asymmetric Synthesis Chiral Building Block Stereochemical control in complex molecule synthesis
Pharmaceutical Chemistry Intermediate Synthesis Drug development and medicinal chemistry research
Catalysis Development Substrate Studies Understanding enantioselective reaction mechanisms
Protective Group Chemistry Methodology Development Silicon-based protection strategies

The compound's role in pharmaceutical research extends to its potential use in the synthesis of drug candidates and bioactive molecules. The combination of structural features present in this molecule provides access to chemical space that is relevant for various therapeutic areas, including central nervous system disorders, metabolic diseases, and inflammatory conditions. Research groups investigating structure-activity relationships in pharmaceutical development utilize compounds of this type to explore how stereochemical modifications affect biological activity and selectivity.

Methodological research applications focus on the development and optimization of synthetic procedures for accessing chiral amines with high enantiomeric purity. The compound serves as a model system for investigating the scope and limitations of asymmetric synthetic methodologies, particularly those involving the formation of carbon-nitrogen bonds. Studies examining the effects of substituent patterns, protecting group strategies, and reaction conditions on stereochemical outcomes contribute to the broader understanding of how to achieve reliable asymmetric induction in organic synthesis.

Properties

IUPAC Name

(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-[(1R)-1-phenylethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41NOSi/c1-18(21-11-9-8-10-12-21)24-19(2)22-15-13-20(14-16-22)17-25-26(6,7)23(3,4)5/h8-12,18-20,22,24H,13-17H2,1-7H3/t18-,19-,20?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNLWMTVQLXSCZ-NDUMYTTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation to obtain the desired cyclohexane derivative.

    Introduction of the tert-Butyldimethylsilyloxymethyl Group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Ethan-1-amine Moiety: The ethan-1-amine group can be introduced through reductive amination, using an appropriate amine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce different substituents on the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexyl ring with a tert-butyldimethylsilyloxymethyl group and an ethan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in relation to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H33NOSi\text{C}_{19}\text{H}_{33}\text{N}\text{OSi}

This structure includes a phenylethyl group and a tert-butyldimethylsilyloxymethyl substituent, which may influence its pharmacological properties.

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties through KOR activation. For instance, studies have shown that KOR agonists can effectively reduce pain responses in animal models .

2. Antidepressant Potential

Preliminary studies suggest that KOR antagonists may have antidepressant effects. The modulation of KOR activity by this compound could potentially lead to mood-enhancing effects, although further investigation is required to substantiate these claims.

3. Neuroprotective Effects

There is emerging evidence that KOR activation might confer neuroprotective benefits under certain conditions, such as neuroinflammation or oxidative stress. The specific role of this compound in these contexts remains to be fully explored.

Case Studies

Several case studies have investigated the biological activity of related compounds:

StudyCompoundFindings
KOR AgonistsDemonstrated significant pain relief in rodent models.
PhenylethylaminesIndicated potential for mood enhancement and reduced anxiety-like behaviors in preclinical models.
Silylated CompoundsShowed improved pharmacokinetic profiles and receptor selectivity compared to non-silylated analogs.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Although specific data on this compound is sparse, similar compounds suggest favorable oral bioavailability and metabolic stability due to the presence of silyl groups.

Q & A

Q. What purification methods are effective for isolating this compound, particularly for chiral purity?

  • Chromatography : Normal-phase silica gel chromatography with hexane/ethyl acetate gradients is effective for bulk impurities. For chiral separation, chiral HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers .
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity, leveraging differences in solubility between diastereomers .
  • Analytical validation : RP-UPLC with UV detection (e.g., 254 nm) confirms purity (>98%) and identifies regioisomers .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL-2019) provides unambiguous stereochemical assignment .
  • NMR spectroscopy : 1^1H-1^1H NOESY or 13^{13}C chemical shift analysis identifies spatial proximity of substituents (e.g., tert-butyldimethylsilyl vs. phenylethyl groups) .
  • Optical rotation : Comparison with literature values for specific rotation ([α]D_D) validates enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve conflicting data in chiral purity analysis between HPLC and crystallography?

  • Cross-validation : Combine chiral HPLC (dynamic resolution) with X-ray crystallography (static structure) to identify systematic errors (e.g., column degradation or crystal twinning) .
  • Internal standards : Spike samples with a known enantiomer to calibrate retention times or diffraction patterns .
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to correlate NMR, HPLC, and crystallographic data .

Q. How to design structure-activity relationship (SAR) studies for modifying the tert-butyldimethylsilyloxymethyl group?

  • Substituent variation : Replace the silyl group with triisopropylsilyl or TBDMS analogs to assess steric/electronic effects on biological activity .
  • Metabolic stability : Use in vitro assays (e.g., liver microsomes) to evaluate hydrolysis rates of silyl ethers under physiological conditions .
  • Computational modeling : Perform DFT calculations to predict bond dissociation energies and correlate with experimental stability data .

Q. What computational strategies are recommended to predict the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs or enzymes). Focus on the chiral centers and silyl group’s hydrophobic interactions .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess conformational stability .
  • Free energy calculations : Apply MM/PBSA or FEP+ to quantify binding affinities of stereoisomers .

Q. How to address solubility limitations in biological assays without compromising stereochemical integrity?

  • Salt formation : Prepare hydrochloride salts (as in ) to enhance aqueous solubility while retaining chirality .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility in cell-based assays .
  • Prodrug strategies : Temporarily modify the silyl group with labile esters (e.g., acetyl) for in vivo studies .

Q. How to reconcile discrepancies in catalytic activity data across different batches?

  • Batch analysis : Characterize impurities (e.g., diastereomers or regioisomers) via RP-UPLC and correlate with activity .
  • Reaction kinetics : Use stopped-flow NMR to monitor intermediates and identify rate-limiting steps influenced by impurities .
  • Quality-by-Design (QbD) : Implement DOE (design of experiments) to optimize synthetic parameters (e.g., pH, temperature) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.